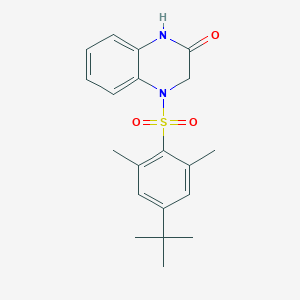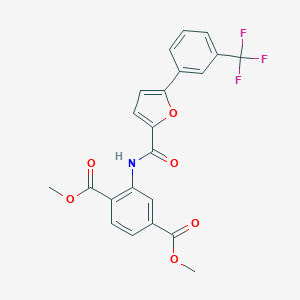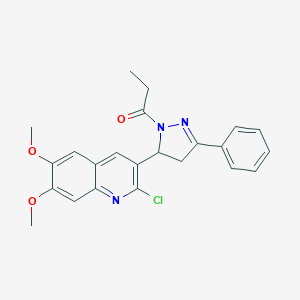![molecular formula C19H20N2O4 B488546 5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid CAS No. 438482-10-1](/img/structure/B488546.png)
5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a furan ring, a methylphenyl group, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of Pyrazoline Intermediate: The initial step involves the reaction of an α, β-unsaturated ketone with hydrazine derivatives to form a pyrazoline intermediate.
Oxidative Aromatization: The pyrazoline intermediate is then subjected to oxidative aromatization to form the pyrazole ring.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent chemosensor, it binds to metal ions such as cadmium through a photoinduced electron transfer mechanism, resulting in changes in fluorescence intensity . In medicinal applications, the compound may interact with enzymes or receptors, leading to its observed pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole derivative with similar synthetic routes and applications.
3-(5-Methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole: Another pyrazole derivative used as a fluorescent chemosensor.
Uniqueness
5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a selective fluorescent chemosensor for cadmium ions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
438482-10-1 |
|---|---|
Formule moléculaire |
C19H20N2O4 |
Poids moléculaire |
340.4g/mol |
Nom IUPAC |
5-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H20N2O4/c1-13-7-9-14(10-8-13)15-12-16(17-4-3-11-25-17)21(20-15)18(22)5-2-6-19(23)24/h3-4,7-11,16H,2,5-6,12H2,1H3,(H,23,24) |
Clé InChI |
JRWDDCGBZKBHNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCCC(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCCC(=O)O |
Solubilité |
35.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488474.png)
![2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488475.png)
![5-(4-Tert-butylphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488477.png)
![2-(5-Methyl-2-furyl)-1,10b-dihydrospiro(pyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane)](/img/structure/B488479.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488480.png)
![2'-(3,4-Dimethoxyphenyl)-1',10'b-dihydrospiro(cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B488481.png)
![7-Methoxy-5-(4-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488482.png)

![4-[(4-tert-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B488496.png)

![N-cyclohexyl-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B488501.png)
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B488502.png)
![N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B488504.png)

